methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution reactions. The final step often involves esterification to introduce the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of the trifluoromethyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring and different functional groups.
Uniqueness
Methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c1-3-24-14(22)11-5-4-6-20(11)12-7-10(15(16,17)18)9(8-19-12)13(21)23-2/h7-8,11H,3-6H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLWVPMOSPPEK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C2=NC=C(C(=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1C2=NC=C(C(=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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